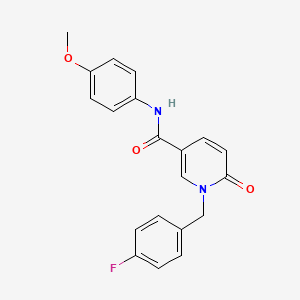![molecular formula C17H17NO3 B3014292 [(1-Phenylethyl)carbamoyl]methyl benzoate CAS No. 1008584-14-2](/img/structure/B3014292.png)
[(1-Phenylethyl)carbamoyl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoate derivatives is a common theme in the provided papers. For instance, a novel Schiff base compound related to benzoate esters is synthesized from benzylamine and 4-carboxybenzaldehyde in ethanol, as reported in one of the studies . Another paper describes the synthesis of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and their antibacterial activity . These methods could potentially be adapted for the synthesis of “[(1-Phenylethyl)carbamoyl]methyl benzoate” by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is crucial for their properties and applications. For example, the crystal structure of a zwitterionic benzoate derivative is stabilized by hydrogen bonds and offset π–π stacking interactions . Similarly, the molecular structure of another benzoate compound is elucidated using various spectroscopic techniques and single-crystal X-ray diffraction . These studies highlight the importance of molecular structure in determining the physical and chemical properties of benzoate derivatives.
Chemical Reactions Analysis
The reactivity of benzoate derivatives is explored in several papers. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate is used in the synthesis of various fused pyranones, demonstrating the compound's versatility in forming different ring systems . The chemical reactions involving benzoate derivatives are influenced by their molecular structure, as well as the presence of substituents that can affect the electron density and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are determined by their molecular structure and the nature of their substituents. Mesogenic compounds with benzoate moieties exhibit classical nematic and/or smectic phases, with their properties being influenced by the molecular core shape and the length of the alkyl chain . Quantum chemical calculations are used to investigate the optoelectronic properties of a novel Schiff base benzoate compound, suggesting potential applications in lasers and frequency-converting devices . These studies provide a comprehensive understanding of how the structure of benzoate derivatives affects their physical and chemical properties.
Applications De Recherche Scientifique
Crystal Engineering and Phase Transition
- The study of molecular structures like methyl 2-(carbazol-9-yl)benzoate, a compound with similarities in molecular structure to [(1-Phenylethyl)carbamoyl]methyl benzoate, has shown significant insights in crystal engineering. High-pressure conditions can induce phase transitions in such molecules, highlighting the role of molecular conformation and packing efficiency in crystal stability Pressure as a tool in crystal engineering: inducing a phase transition in a high-Z′ structure.
Synthetic Chemistry
- [(1-Phenylethyl)carbamoyl]methyl benzoate and its derivatives find applications in synthetic chemistry, such as in the creation of α-hydroxy and α-chloro benzyl carbanions. These processes involve complex reactions that enable the formation of valuable intermediates for further chemical synthesis An umpolung sulfoxide reagent as α-hydroxy and α-chloro benzyl carbanion equivalents.
Polymer and Materials Science
- Aryl carboxylic acid-functionalized polymers, incorporating structures similar to [(1-Phenylethyl)carbamoyl]methyl benzoate, have been explored for their ability to form rare earth metal complexes. These complexes exhibit enhanced fluorescence emission, demonstrating potential applications in materials science for sensors, imaging, and light-emitting devices Studies on preparation, structure and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion.
Catalysis and Reaction Mechanisms
- The compound and its related chemical structures are involved in catalytic processes that enhance the efficiency of chemical reactions. For example, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids showcase the role of these compounds in facilitating complex chemical transformations Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids.
Photoluminescence
- Derivatives such as 1,3,4-oxadiazole compounds exhibit significant photoluminescent properties. These materials, which can be structurally related to [(1-Phenylethyl)carbamoyl]methyl benzoate, show potential for use in light-emitting devices and optical materials due to their luminescent characteristics Synthesis, mesomorphic behaviour and photo-luminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore.
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(14-8-4-2-5-9-14)18-16(19)12-21-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRCMTVEXZEFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenylethyl)carbamoyl]methyl benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
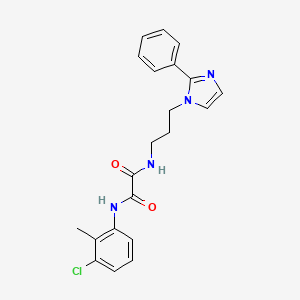
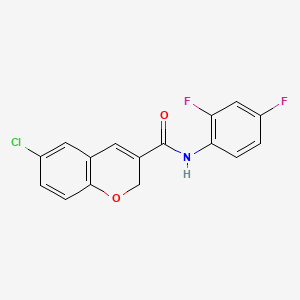
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)
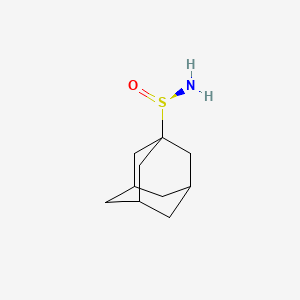
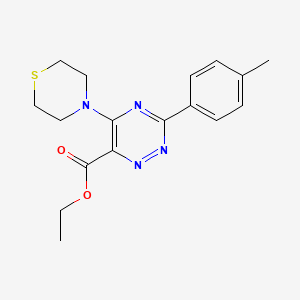
![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)
